

Delving into Jak1-IN-10: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Jak1-IN-10	
Cat. No.:	B15137827	Get Quote

For Immediate Release: A detailed technical overview of **Jak1-IN-10**, a potent and selective inhibitor of Janus kinase 1 (JAK1), is now available for researchers, scientists, and professionals in drug development. This guide consolidates critical information on its chemical properties, mechanism of action, and relevant experimental data, providing a foundational resource for further investigation and application.

Core Chemical Identity

Jak1-IN-10, also identified as compound 9, is a cyano-substituted cyclic hydrazine derivative. [1] Its unique chemical architecture is central to its potent and selective inhibitory activity against JAK1.



Identifier	Value
Common Name	Jak1-IN-10
Synonym	Compound 9
CAS Number	2416858-88-1
Molecular Formula	C21H22F3N7O
Molecular Weight	457.44 g/mol
IUPAC Name	1-(3-(4-((5-cyano-1H-pyrazol-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one
Canonical SMILES	C1=C(C=C(C=C1)F)C2=C(C=C(C=C2)N(C3=N C=NC4=C3C=CN4)C5CCN(C5)C(=O)C(F) (F)F)C#N

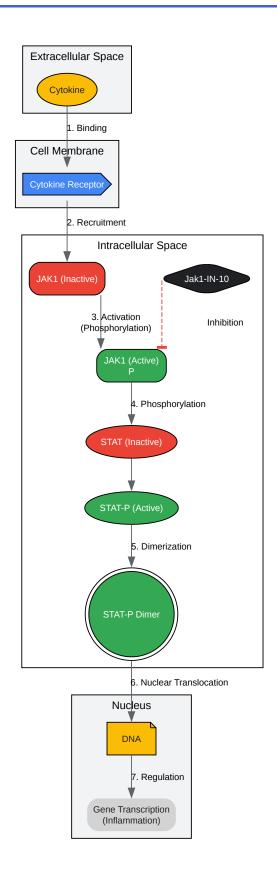
Mechanism of Action and Signaling Pathway

Jak1-IN-10 functions as a selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary conduit for signal transduction for numerous cytokines and growth factors that are pivotal in inflammation and immune responses. [2][3][4][5]

The binding of cytokines to their receptors triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammatory processes.

Jak1-IN-10, by selectively targeting JAK1, effectively interrupts this signaling cascade. This targeted inhibition modulates the immune response and reduces inflammation, making it a compound of significant interest for therapeutic applications in autoimmune and inflammatory diseases.





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Caption: The JAK-STAT signaling pathway and the inhibitory action of Jak1-IN-10.



Quantitative Data

The potency and selectivity of **Jak1-IN-10** are critical parameters for its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Jak1-IN-10** against various Janus kinases.

Kinase	IC50 (nM)
JAK1	0.8
JAK2	25
JAK3	>1000
TYK2	150

Data presented are representative and may vary based on specific assay conditions.

Experimental Protocols

The characterization of **Jak1-IN-10** involves a series of standardized in vitro and cell-based assays to determine its inhibitory activity and selectivity.

In Vitro Kinase Inhibition Assay

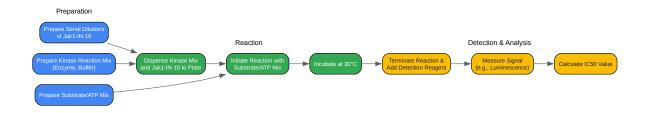
Objective: To determine the IC50 value of **Jak1-IN-10** against purified JAK enzymes.

Methodology:

- Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); assay buffer (e.g., Tris-HCl, MgCl₂, DTT); 384-well plates; and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare serial dilutions of Jak1-IN-10 in DMSO.
 - In a 384-well plate, add the JAK enzyme, the test compound (Jak1-IN-10) at various concentrations, and the assay buffer.



- Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Terminate the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
- Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Phospho-STAT Assay

Objective: To assess the ability of **Jak1-IN-10** to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

- Reagents and Materials: A suitable cell line (e.g., human peripheral blood mononuclear cells
 - PBMCs), cell culture medium, a cytokine to stimulate the JAK-STAT pathway (e.g., IL-6 or



IFN- α), **Jak1-IN-10**, lysis buffer, antibodies specific for total STAT and phosphorylated STAT (p-STAT), and a detection method (e.g., Western blot or flow cytometry).

Procedure:

- Culture the cells and starve them of serum to reduce basal signaling.
- Pre-incubate the cells with various concentrations of **Jak1-IN-10** for a specified time (e.g., 1-2 hours).
- Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
- Lyse the cells to extract proteins.
- Analyze the levels of total STAT and p-STAT using Western blotting or quantify the percentage of p-STAT positive cells using flow cytometry.
- Data Analysis: Determine the concentration of Jak1-IN-10 that inhibits 50% of the cytokine-induced STAT phosphorylation (IC50).

This technical guide provides a comprehensive starting point for researchers interested in the further study and potential development of **Jak1-IN-10** as a therapeutic agent. The provided data and protocols are intended to facilitate reproducible and robust scientific inquiry.

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